
GNF179
Vue d'ensemble
Description
GNF179 est un médicament à petite molécule appartenant à la classe des imidazolopipérazines. Il a montré un potentiel significatif en tant qu'agent antipaludique, en particulier contre Plasmodium falciparum et Plasmodium vivax. This compound est connu pour sa capacité à inhiber la progression du cycle de vie sexuel du parasite du paludisme, ce qui en fait un candidat prometteur pour les thérapies de blocage de la transmission .
Applications De Recherche Scientifique
Antimalarial Efficacy
Mechanism of Action
GNF179 targets the intracellular secretory pathway in malaria parasites. Studies indicate that it affects gene expression significantly in wild-type P. falciparum but shows minimal impact on resistant mutants, suggesting a specific mechanism that may be exploited for therapeutic purposes. For instance, exposure to this compound resulted in the downregulation of key metabolic pathways in wild-type parasites, including fatty acid biosynthesis and degradation .
In Vitro and In Vivo Studies
- In Vitro Studies : this compound demonstrates potent activity against P. falciparum, with an IC50 value as low as 3.3 nM in certain strains, indicating strong efficacy . Comparative studies have shown that this compound is effective against both asexual blood-stage infections and gametocytes, which are crucial for transmission blocking .
- In Vivo Studies : In experiments with P. berghei ANKA-infected mice, this compound was administered at varying doses (30 mg/kg and 100 mg/kg), leading to significant reductions in parasitemia . These results underscore its potential for treating malaria in animal models.
Resistance Mechanisms
Resistance to this compound has been documented, primarily associated with mutations in the pfcarl gene. Specific mutations can lead to substantial increases in the IC50 values (up to 274-fold), indicating a robust mechanism of resistance that could complicate treatment strategies . The introduction of specific mutations into wild-type strains has demonstrated that these genetic changes are sufficient to confer resistance, highlighting the need for ongoing surveillance of resistance patterns in malaria treatment .
Clinical Trials and Future Directions
This compound is currently undergoing clinical evaluation, including phase II trials aimed at assessing its safety and efficacy in human subjects. Preliminary results show promising parasitological responses, suggesting that this compound could be a viable option for malaria treatment alongside existing therapies like artemisinin-based combinations .
Summary of Key Findings
Study Aspect | Details |
---|---|
Class | Imidazolopiperazine |
Target Parasites | Plasmodium falciparum, Plasmodium ovale |
IC50 Values | As low as 3.3 nM for certain strains |
Resistance Mechanisms | Mutations in pfcarl gene associated with increased resistance |
In Vivo Efficacy | Significant reduction in parasitemia observed in P. berghei-infected mice |
Clinical Trials | Phase II trials ongoing; promising early results reported |
Case Studies
- Transcriptomic Analysis : A study analyzing differential gene expression between wild-type and resistant mutant P. falciparum revealed that this compound selectively downregulates genes involved in critical metabolic pathways while sparing resistant mutants from similar effects .
- Resistance Characterization : Research involving engineered mutant strains demonstrated that specific amino acid changes in the pfcarl gene led to substantial increases in resistance to this compound, emphasizing the importance of genetic factors in therapeutic outcomes .
- Combination Therapies : Investigations into combination therapies involving this compound and other antimalarials have shown potential synergistic effects, which may enhance overall treatment efficacy and reduce the likelihood of resistance development .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, GNF179 interacts with various enzymes, proteins, and other biomolecules. In wild-type parasites, this compound treatment down-regulated lipase enzymes . Furthermore, this compound repressed the expression of Acyl CoA Synthetase, export lipase 1, and esterase enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound treatment affected enzymes leading to lipid metabolism, transport, and synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . In particular, this compound treatment down-regulated two metabolic pathways: the hydrolysis of Phosphoinositol 4,5-bipohosphate (PIP2) that produce diacyglycerol (DAG) and the cytosolic calcium Ca2+ homeostasis .
Méthodes De Préparation
La synthèse de GNF179 implique la préparation d'un analogue de l'imidazolopipérazine 8,8-diméthyléLes conditions de réaction spécifiques et les réactifs utilisés dans la synthèse ne sont pas largement divulgués dans la littérature publique, mais le processus implique généralement des techniques de synthèse organique standard .
Analyse Des Réactions Chimiques
GNF179 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d'oxydation soient limitées.
Substitution : this compound peut subir des réactions de substitution, en particulier impliquant le noyau imidazolopipérazine. .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés de l'imidazolopipérazine.
Biologie : this compound est utilisé dans la recherche sur le cycle de vie des parasites du paludisme, en particulier pour comprendre les stades sexuels de Plasmodium falciparum.
Médecine : Le composé est étudié pour son potentiel en tant que médicament antipaludique, des études montrant son efficacité dans le blocage de la transmission du paludisme.
Industrie : This compound est utilisé dans le développement de nouvelles thérapies antipaludiques et dans le criblage de composés présentant une activité de blocage de la transmission
Mécanisme d'action
This compound exerce ses effets en ciblant la voie sécrétoire intracellulaire de Plasmodium falciparum. Il inhibe le trafic des protéines, bloque l'établissement de nouvelles voies de perméation et provoque une expansion du réticulum endoplasmique. Ce mécanisme est distinct de celui des composés antipaludiques standard, faisant de this compound un outil précieux pour étudier le traitement des protéines dépendant du réticulum endoplasmique .
Mécanisme D'action
GNF179 exerts its effects by targeting the intracellular secretory pathway of Plasmodium falciparum. It inhibits protein trafficking, blocks the establishment of new permeation pathways, and causes endoplasmic reticulum expansion. This mechanism is distinct from those of standard antimalarial compounds, making this compound a valuable tool for studying endoplasmic reticulum-dependent protein processing .
Comparaison Avec Des Composés Similaires
GNF179 est étroitement lié à d'autres composés imidazolopipérazine, tels que KAF156 (Ganaplacide). Les deux composés sont efficaces contre les infections symptomatiques à Plasmodium au stade asexué du sang et présentent des propriétés de blocage de la transmission. This compound est unique par son inhibition spécifique de la voie sécrétoire intracellulaire et sa capacité à provoquer une expansion du réticulum endoplasmique .
Composés similaires
- KAF156 (Ganaplacide)
- Pipéraquine
- Dihydroartémisinine
- Atovaquone
Activité Biologique
GNF179 is a novel antimalarial compound belonging to the imidazolopiperazine class, which has shown promising biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, resistance profiles, and implications for treatment.
This compound exhibits its antimalarial effects primarily by targeting critical metabolic pathways in P. falciparum. Research indicates that this compound disrupts protein export and mitochondrial function within the parasite:
- Protein Export Inhibition : this compound has been shown to impair the export of essential proteins from the parasite, which is crucial for its survival and replication. The compound affects the trafficking of proteins such as SERA5, leading to reduced expression levels in treated parasites compared to controls .
- Mitochondrial Targeting : Studies suggest that this compound targets mitochondrial metabolism, particularly affecting the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) functions. This disruption leads to increased oxidative stress within the parasite, contributing to its death .
Efficacy Against Different Stages of Plasmodium falciparum
This compound has demonstrated potent activity against multiple stages of the P. falciparum life cycle:
- Asexual Blood Stages : The compound is particularly effective against early blood stages, with an EC50 value as low as 9 nM in wild-type strains. This potency is maintained across various asexual stages, including ring and trophozoite forms .
- Gametocyte Activity : this compound also exhibits transmission-blocking properties by affecting gametocyte development. However, mutations in the pfcarl gene have been linked to increased resistance in these sexual stages, indicating that genetic variability can influence treatment outcomes .
Resistance Mechanisms
Resistance to this compound has been observed in certain P. falciparum strains, primarily associated with mutations in specific genes:
- Mutations in pfcarl : Variants in this gene correlate with significant resistance to this compound, with resistant strains showing an EC50 increase from 9 nM (wild-type) to 2.55 µM (mutant) for gametocyte forms . This highlights the importance of monitoring genetic changes within parasite populations.
- Transcriptional Stability : Interestingly, studies show that resistant mutants maintain stable gene expression profiles when exposed to this compound, suggesting a potential mechanism by which they evade drug action .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
Propriétés
IUPAC Name |
2-amino-1-[3-(4-chloroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O/c1-22(2)21-27-19(14-3-7-16(24)8-4-14)20(26-17-9-5-15(23)6-10-17)28(21)11-12-29(22)18(30)13-25/h3-10,26H,11-13,25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSKTWYDIHJITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.